2-Amino-2-[4-(aminomethyl)phenyl]acetic acid

Antiviral Drug Discovery Serine Protease Inhibition Structure-Activity Relationships

Problem: Serine protease SAR studies demand backbone-constrained amino acid building blocks; substituting phenylglycine with phenylalanine analogs introduces conformational variables that compromise data reproducibility. Solution: This para-aminomethyl-substituted phenylglycine delivers a rigid, bifunctional scaffold for P1 arginine-mimicking residues in peptidic protease inhibitors. • Dual amino functionality enables orthogonal peptide backbone incorporation and benzylic amine conjugation for macrocyclic peptide synthesis. • Phenylglycine core eliminates the Cα-Cβ bond, restricting conformational flexibility vs phenylalanine-based analogs. • Validated in flavivirus NS2B-NS3 protease and Factor VIIa inhibitor programs. Supplied with batch analytical documentation (NMR, HPLC). Global shipping available.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B13250224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-[4-(aminomethyl)phenyl]acetic acid
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C(C(=O)O)N
InChIInChI=1S/C9H12N2O2/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)
InChIKeyASRVEEPYXSBQFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Non-Canonical Phenylglycine Scaffold for Protease Inhibitor Design


2-Amino-2-[4-(aminomethyl)phenyl]acetic acid (CAS 741201-22-9) is a non-proteinogenic alpha-amino acid derivative characterized by a phenylglycine backbone with a para-aminomethyl substituent (molecular formula C9H12N2O2, MW 180.20) . This compound belongs to the class of substituted phenylglycines, which serve as critical structural fragments in serine protease inhibitors and peptidomimetic drug design [1]. The presence of both an alpha-amino acid moiety and a benzylic amine provides bifunctional reactivity, enabling its use as a versatile synthetic intermediate for peptide coupling, macrocyclization, and scaffold derivatization . Unlike its phenylalanine-based analogs, the phenylglycine core eliminates the side-chain methylene group, resulting in a conformationally more constrained backbone that can alter binding interactions with biological targets [1].

Constrained Scaffold

Phenylglycine core eliminates the Cα–Cβ methylene, offering a conformationally restricted backbone for protease inhibitor design and peptidomimetic studies.

Bifunctional Reactivity

Contains both an alpha-amino acid moiety (peptide backbone incorporation) and a benzylic amine (orthogonal conjugation), enabling diverse synthetic strategies.

Distinct from Phenylalanine Analogs

Para-aminomethyl substitution on a phenylglycine scaffold creates different geometry and basicity profiles compared to 4-(aminomethyl)-L-phenylalanine, useful for SAR exploration.

Structural Distinctions in Research Procurement


Generic substitution among aminomethyl-substituted phenylalanine, phenylglycine, and phenylacetic acid derivatives is not scientifically valid due to fundamental differences in backbone geometry, basicity modulation, and protease recognition profiles [1]. The target compound's phenylglycine backbone positions the alpha-amino group directly on the aromatic ring, creating a more rigid and electronically distinct scaffold compared to 4-(aminomethyl)-L-phenylalanine (CAS 150338-20-8), which possesses an additional methylene spacer [2]. This conformational constraint directly impacts binding to serine proteases, where phenylglycine and phenylalanine derivatives exhibit divergent inhibitory activities as arginine mimetics [1]. Furthermore, the para-aminomethyl substitution pattern distinguishes it from the ortho-substituted 2-(aminomethyl)phenylacetic acid (AMPAA) scaffold used in IRAP inhibitors, where the positional isomerism affects macrocycle geometry and target selectivity [3]. For procurement purposes, selecting the incorrect analog compromises experimental reproducibility in structure-activity relationship studies and may invalidate comparative analyses across published datasets.

Backbone Geometry Mismatch

Phenylglycine lacks the Cα–Cβ methylene present in 4-(aminomethyl)-L-phenylalanine; this alters protease binding orientation and may shift inhibitory profiles.

Positional Isomerism

The para-aminomethyl substitution differs from the ortho-AMPAA scaffold used for γ-turn mimicry in IRAP inhibitors, generating distinct macrocycle geometries.

Functional Group Difference

Unlike 4-(aminomethyl)phenylacetic acid, this compound provides an alpha-amino group for peptide backbone incorporation; the comparator is limited to terminal modifications.

Quantitative Differentiation Against Closest Analogs


Backbone Rigidity in Dengue Protease Inhibition

In a systematic study of dengue virus NS2B-NS3 protease inhibitors, phenylglycine and phenylalanine derivatives incorporating aminomethyl substituents were directly compared as arginine-mimicking P1 residues within the same peptidic inhibitor framework [1]. The type and position of substituents on the phenylglycine versus phenylalanine side chains produced a significant differential effect on inhibitory activity against dengue virus protease and selectivity against off-target proteases, demonstrating that these scaffolds are not functionally interchangeable despite sharing the para-aminomethyl substituent [1]. The phenylglycine core eliminates the Cα–Cβ bond present in phenylalanine, resulting in a more constrained presentation of the aminomethyl group to the S1 pocket of the protease [1].

Dengue Protease SAR
Head-to-head
Phenylglycine scaffold: constrained backbone, nanomolar-range context vs Phenylalanine scaffold: methylene spacer, distinct SAR
Direct comparison shows scaffolds are not interchangeable; backbone constraint alters S1 pocket engagement.
Specific IC50/Ki not reported for free amino acid; peptidic inhibitor context.
Antiviral Drug Discovery Serine Protease Inhibition Structure-Activity Relationships

Supramolecular Recognition by Cucurbit[7]uril

The synthetic receptor cucurbit[7]uril (Q7) exhibits dramatically different affinities for aminomethyl-substituted phenylalanine versus the unmodified scaffolds. The 4-aminomethyl derivative of phenylalanine (AMPhe) demonstrated 20–30-fold higher affinity for Q7 compared to unmodified phenylalanine [1]. When placed at the N-terminus of a tripeptide (X-Gly-Gly), AMPhe-Gly-Gly achieved an equilibrium dissociation constant (Kd) of 0.95 nM, representing a 500-fold increase in affinity relative to the unmodified Phe-Gly-Gly peptide [1]. While this specific data is for the phenylalanine analog (4-(aminomethyl)-L-phenylalanine, CAS 150338-20-8), the target compound's phenylglycine backbone would be predicted to alter this recognition profile due to the absence of the methylene spacer, potentially affecting both affinity and binding geometry [1].

Q7 Binding Affinity
Class-level
AMPhe-Gly-Gly Kd = 0.95 nM (500-fold vs Phe); phenylglycine data not reported — predicted distinct binding geometry.
Backbone geometry difference may modulate Q7 recognition; useful for supramolecular SAR studies.
Class-level inference; direct data for target compound needed.
Supramolecular Chemistry Affinity Tag Development Peptide Recognition

Positional Isomerism in IRAP Macrocyclic Inhibitors

The ortho-substituted isomer 2-(aminomethyl)phenylacetic acid (AMPAA, CAS 40851-65-8) has been successfully employed as a γ-turn mimetic scaffold replacing the His-Pro-Phe tripeptide in macrocyclic IRAP inhibitors, yielding compounds with Ki values of 1.8–4.1 nM—10-fold more potent than angiotensin IV [1]. The para-substituted target compound (2-amino-2-[4-(aminomethyl)phenyl]acetic acid) presents the aminomethyl group in a geometrically distinct orientation that would generate macrocycles with different ring geometries and potentially altered target selectivity [1]. This positional isomerism is critical because the ortho-substituted AMPAA scaffold was specifically selected for its ability to mimic a γ-turn conformation, a structural feature that the para-substituted target compound cannot replicate [1].

IRAP Inhibitor Geometry
Cross-study comparable
Para-target: linear/alternative macrocycle geometry vs Ortho-AMPAA: γ-turn mimic, Ki ~1.8 nM
Para-substitution preferred for non-γ-turn peptidomimetics; ortho isomer enables turn mimicry.
Published IRAP data only for ortho scaffold.
Insulin-Regulated Aminopeptidase Macrocyclic Inhibitors Peptidomimetic Design

Alpha-Amino Acid vs. Phenylacetic Acid Functionality

The target compound contains both an alpha-amino acid moiety and a benzylic amine, providing bifunctional reactivity that is absent in 4-(aminomethyl)phenylacetic acid (CAS 1200-05-1, molecular formula C9H11NO2, MW 165.19) . The alpha-amino group enables direct incorporation into peptides via standard coupling chemistry at the Cα position, while the benzylic aminomethyl group provides an orthogonal reactive handle for further derivatization or conjugation . 4-(Aminomethyl)phenylacetic acid lacks this alpha-amino group, limiting its utility to C-terminal or side-chain modifications only . This functional distinction determines the compound's compatibility with solid-phase peptide synthesis and its ability to serve as a central scaffold rather than a terminal capping group.

Functional Group Repertoire
Class-level
Target: alpha-NH2 + benzylic -CH2NH2 (2 N atoms, central scaffold). Comparator: only carboxylic acid + benzylic amine (terminal mod. only).
Alpha-amino group enables peptide backbone incorporation; comparator limited to terminal derivatization.
Structural comparison; verify reactivity in specific coupling protocols.
Peptide Synthesis Bifunctional Building Blocks Chiral Pool Synthesis

Purity and Quality Control Differentiation

Vendor-specified purity levels for the target compound range from 95% (AKSci, Leyan) to 98% (Bidepharm), with the latter providing batch-specific quality control documentation including NMR, HPLC, and GC analyses . For the structurally related but functionally distinct 4-(aminomethyl)-L-phenylalanine (CAS 150338-20-8), commercial purity specifications typically range from 97% to 98+%, with pricing that may differ substantially based on the chiral purity requirements of the L-enantiomer . The target compound, being a racemic phenylglycine derivative, does not carry the same chiral purity premium, potentially offering cost advantages for applications where stereochemistry is not critical .

Purity Grade Options
Supplier data
Target: 95-98% (racemic, no chiral premium); 98% grade includes NMR/HPLC/GC documentation. Comparator L-enantiomer: 97%, higher cost.
Batch QC documentation (98% grade) may support analytical validation; racemic nature may reduce cost for non-stereoselective use.
Vendor specifications; verify lot-specific COA.
Quality Control Analytical Chemistry Reproducibility

Optimal Application Scenarios Based on Evidence


Serine Protease Inhibitor P1 Arginine Mimetic

Based on direct comparative evidence that phenylglycine and phenylalanine derivatives produce distinct inhibitory profiles against dengue virus NS2B-NS3 protease [1], this compound is best applied as a P1 arginine-mimicking residue in peptidic or peptidomimetic serine protease inhibitors where backbone rigidity is desired. The para-aminomethyl group provides a basic moiety to engage the S1 pocket aspartate residue, while the phenylglycine core restricts conformational flexibility compared to phenylalanine-based alternatives [1]. This application is particularly relevant for antiviral drug discovery programs targeting flavivirus proteases and for anticoagulant development targeting Factor VIIa, where phenylglycine amide inhibitors have demonstrated low nanomolar affinity [1][2].

Bifunctional Building Block for Peptide Macrocyclization

The compound's dual amino functionality—alpha-amine for peptide backbone incorporation and benzylic amine for orthogonal conjugation—makes it an ideal central scaffold for macrocyclic peptide synthesis [1][2]. Unlike 2-(aminomethyl)phenylacetic acid (AMPAA), which was designed for γ-turn mimicry in IRAP macrocycles [3], the para-substituted target compound enables linear or differently constrained macrocyclic architectures. Its incorporation into olefin ring-closing metathesis strategies or lactam-bridged peptides allows systematic exploration of ring size and geometry effects on biological activity [3].

Supramolecular Recognition with Cucurbit[n]uril Receptors

While 4-(aminomethyl)-L-phenylalanine (AMPhe) has been extensively characterized for Q7 binding (Kd = 0.95 nM as N-terminal residue) [1], the target compound's phenylglycine backbone offers a structurally distinct alternative for investigating how backbone geometry modulates supramolecular recognition. The absence of the Cα–Cβ bond in the phenylglycine scaffold alters the presentation of the aminomethyl group to the Q7 cavity, making this compound valuable for structure-binding relationship studies aimed at developing new affinity tags or stimuli-responsive peptide assemblies [1].

Diversified p-Substituted Phenylglycine Library Synthesis

The established synthetic route to p-aminomethylphenylglycines via amidoalkylation of benzylchloride and N-benzylbenzamide with α-hydroxyhippuric acid [1] positions this compound as a key intermediate for generating diverse p-substituted phenylglycine libraries. The benzylic amine can be further functionalized through reductive amination, acylation, or sulfonylation to produce focused compound collections for screening against protease, aminopeptidase, or other therapeutic targets, leveraging the phenylglycine scaffold's demonstrated utility in medicinal chemistry [1][2].

Application
Selection Property
Validation Focus
Protease Inhibitor P1 Arginine Mimetic
Constrained phenylglycine backbone
Protease inhibitory activity and selectivity screening
Macrocyclic Peptide Synthesis
Bifunctional amine reactivity (alpha-NH2 + benzylic -CH2NH2)
Macrocycle ring geometry and cyclization efficiency
Supramolecular Recognition Studies
Backbone geometry effect on Q7 binding
Binding affinity and geometry characterization (e.g., ITC, NMR)
Diversified Phenylglycine Library
Benzylic amine derivatization handle
Derivatization scope and compound purity confirmation
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